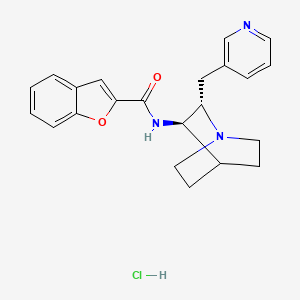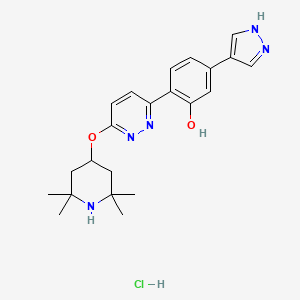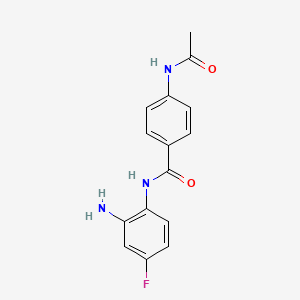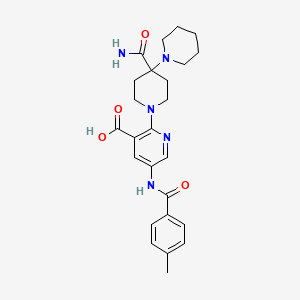![molecular formula C24H33N3O4S B606415 N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide CAS No. 896684-04-1](/img/structure/B606415.png)
N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide
Vue d'ensemble
Description
BTD is a selective TRPC5 activator with selectivity for TRPC5 over other TRP channels. BTD also activates TRPC1:5 and TRPC4:5 heteromers.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Biological Activity Analysis : The compound N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide has been synthesized and structurally analyzed. For example, a study reported the synthesis of a related compound with detailed structural analysis, providing insights into its potential biological activity against specific targets like Mycobacterium phlei (Bai et al., 2012).
Antimicrobial Activity
- Antimicrobial Properties : Research has demonstrated that derivatives of the compound have significant antimicrobial activities. Compounds with a similar structure have been found to exhibit notable activity against bacteria and fungi, highlighting the potential for developing new antimicrobial agents (Evren et al., 2020).
Herbicidal Activity
- Herbicidal Potential : Studies have synthesized and tested similar compounds for their herbicidal activity. For example, a study reported on the herbicidal activity of a related compound, indicating its potential utility in agricultural applications (Liu et al., 2008).
Antiviral Properties
- Anti-HCV Activity : There is evidence to suggest that derivatives of this compound may have antiviral properties, particularly against the Hepatitis C Virus (HCV). Research has explored the synthesis and HCV NS5B polymerase inhibition properties of related compounds, suggesting their potential as anti-HCV drugs (Wang et al., 2009).
Biological Activity in Various Applications
- Varied Biological Activities : Various studies have demonstrated that similar compounds possess a range of biological activities. This includes potential applications in diuretics, analgesics, and anticonvulsants, indicating a broad spectrum of pharmacological possibilities (Ukrainets et al., 2017).
Mécanisme D'action
Target of Action
The primary target of BTD is the Transient Receptor Potential Canonical Channel 5 (TRPC5) . TRPC5 is a type of ion channel found in various tissues throughout the body, playing a crucial role in cellular functions such as signal transduction and ion homeostasis .
Mode of Action
BTD acts as a potent and selective activator of the TRPC5 ion channel . It can also activate heteromeric channels composed of TRPC5 and its closest relatives, TRPC1 or TRPC4 . The activation induced by BTD is long-lasting, reversible, and sensitive to the TRPC5 inhibitor clemizole .
Pharmacokinetics
It is known that btd is soluble in dmso at a concentration of 2 mg/ml , which may influence its bioavailability and distribution.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of BTD. For instance, BTD is typically stored at temperatures between -10 to -25°C to maintain its stability .
Propriétés
IUPAC Name |
N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4S/c1-16-3-4-21-20(9-16)26-22(27-32(21,29)30)5-6-23(28)25-7-2-8-31-24-13-17-10-18(14-24)12-19(11-17)15-24/h3-4,9,17-19H,2,5-8,10-15H2,1H3,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXADKMPRWFBOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)NCCCOC34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 2,1,3-benzothiadiazole (BTD) and why is it significant in materials science?
A1: 2,1,3-Benzothiadiazole (BTD) is an electron-deficient building block used extensively in the development of organic semiconductors. Its significance lies in its ability to enhance electron mobility and contribute to desirable properties like strong intermolecular interactions and ambient stability. These characteristics make BTD-based materials suitable for applications in organic field-effect transistors (OFETs) [, , ].
Q2: How does the structure of BTD-based molecules influence their optical properties?
A2: The incorporation of electron-donating or electron-withdrawing substituents onto the BTD core can significantly impact the molecule's photophysical properties. For example, strong electron-donating groups enhance intramolecular charge transfer (ICT) character in the excited state, leading to solvatochromism, where the molecule's absorption and emission spectra shift depending on the solvent polarity [, , ].
Q3: Can you provide an example of how BTD derivatives are used in organic solar cell applications?
A3: Researchers have explored star-shaped molecules with a benzo[1,2-b:3,4-b′:5,6-b″]trithiophene (BTT) core and three arms containing BTD units for organic solar cells []. By varying the number of thiophene units linking the BTT core and the BTD arms, they demonstrated fine-tuning of the energy levels and overall device performance.
Q4: How does the planarity of BTD-based molecules affect their properties and potential applications?
A4: Planarity plays a crucial role in the self-assembly and charge transport properties of BTD-based materials. For example, a planar BTD-phenazine derivative exhibited a higher melting point, better crystallinity, and improved charge transport compared to its nonplanar counterpart, leading to enhanced performance in organic solar cells [].
Q5: How does the incorporation of trimethylsilyl (TMS) groups impact the properties of BTD derivatives?
A5: Introducing TMS groups to BTD derivatives significantly enhances their solubility and improves their resistance to evaporation [, ]. This modification is particularly beneficial for solution-processing techniques used in device fabrication.
Q6: How do researchers investigate the electronic structure of BTD-based thin films?
A6: Techniques like X-ray photoelectron spectroscopy (XPS), near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, and ultraviolet photoelectron spectroscopy (UPS) are employed to analyze the growth mechanisms, molecular orientations, and electronic properties of BTD-based thin films [].
Q7: Can you elaborate on the use of BTD derivatives as fluorescence imaging probes?
A7: Fluorescent BTD derivatives are gaining popularity as bioimaging probes due to their favorable photophysical properties, including large Stokes shifts, high quantum yields, good stability, and biocompatibility []. They have been used to label various cellular components, such as nuclear DNA, mitochondria, and lipid droplets.
Q8: Are there any examples of BTD-based metal complexes in scientific literature?
A8: Yes, researchers have synthesized and studied diruthenium and triruthenium complexes bridged by BTD units []. These complexes displayed interesting redox properties and were investigated for their potential applications in areas such as catalysis and molecular electronics. Another study investigated a Ru-Ag coordination polymer derived from a Ru-BTD building block for its water-splitting capabilities [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B606333.png)
![5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B606334.png)





![N-(4-Amino-4'-Fluoro[1,1'-Biphenyl]-3-Yl)oxane-4-Carboxamide](/img/structure/B606349.png)

![N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B606355.png)